Product packaging for 2-(1-Benzyl-1H-pyrazol-4-YL)aniline(Cat. No.:)

2-(1-Benzyl-1H-pyrazol-4-YL)aniline

Cat. No.: B13305305
M. Wt: 249.31 g/mol
InChI Key: UNNKNFXTBJIWPM-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yl)aniline (CAS 1282370-72-2) is a high-purity, synthetic organic compound supplied for research and development purposes. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates an aniline moiety and a benzyl group, making it a versatile building block for constructing more complex molecules, particularly in pharmaceutical discovery. The compound holds significant research value as a key intermediate in the exploration of novel therapeutic agents. Pyrazole-based structures are extensively investigated for their anti-inflammatory and anticancer potentials . Specifically, derivatives of N-benzyl and N-allyl anilines have been reported as highly potent inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases , with IC50 values reported in the nanomolar range . This suggests that this compound serves as a critical precursor in the development of enzyme inhibitors for biochemical research. Researchers utilize this compound to generate libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its molecular formula is C16H15N3 and it has a molecular weight of approximately 249.31 g/mol . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption. Researchers should refer to the Safety Data Sheet (SDS) prior to use. The compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3 B13305305 2-(1-Benzyl-1H-pyrazol-4-YL)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)aniline

InChI

InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2

InChI Key

UNNKNFXTBJIWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

De Novo Synthesis of the Pyrazole (B372694) Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational component. Its synthesis can be achieved through various modern organic chemistry reactions.

One of the most powerful and frequently utilized methods for pyrazole synthesis is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In the context of pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrile imine, and the dipolarophile is an alkyne or an alkene derivative. nih.govresearchgate.net

The reaction between a diazo compound and an alkyne is a classic example. The diazo compound, acting as the three-atom component, reacts with the two-atom alkyne component. The regioselectivity of this cycloaddition is a critical aspect, determining the substitution pattern on the final pyrazole ring. For instance, the reaction of electron-deficient alkynes with masked difluorodiazoethane has been shown to produce difluoromethyl-substituted pyrazoles with high regioselectivity. researchgate.net

Nitrile imines, often generated in situ from hydrazonoyl halides, also serve as effective 1,3-dipoles. Their cycloaddition with alkynes or alkyne surrogates, such as trisubstituted bromoalkenes, provides a regioselective route to tetrasubstituted pyrazoles. nih.gov The mechanism involves the formation of a bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov Various catalysts, including copper and silver, can be employed to promote these reactions under mild conditions, broadening the substrate scope and functional group tolerance. organic-chemistry.org

[3+2] Cycloaddition Variants for Pyrazole Synthesis
1,3-Dipole Dipolarophile
Diazo CompoundsAlkynes
Nitrile IminesAlkynes / Alkyne Surrogates
Vinyl Diazo Compounds-
N-isocyanoiminotriphenylphosphoraneTerminal Alkynes

Oxidative cyclization presents an alternative strategy for assembling the pyrazole ring. These methods often start with more flexible precursors like unsaturated hydrazones and employ an oxidant to facilitate ring closure and aromatization.

A notable example involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. A subsequent C=C bond cleavage leads to the formation of a broad range of pyrazole derivatives. organic-chemistry.org Similarly, a one-pot condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can form pyrazoline intermediates under mild conditions. organic-chemistry.org These intermediates are then oxidized in situ using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere to afford the aromatic pyrazoles. organic-chemistry.org

Mechanistic studies on metal-mediated oxidative N-N coupling have provided deeper insights. For example, the oxidation of diazatitanacyclohexadienes using TEMPO has been shown to proceed through a rate-determining initial oxidation, which is critical for the subsequent N-N bond formation and reductive elimination to yield the pyrazole ring. nih.gov

Acceptorless dehydrogenative coupling (ADC) has emerged as a green and atom-economical method for heterocycle synthesis. acs.org This approach avoids the use of stoichiometric oxidants (acceptors), instead producing hydrogen gas and water as the only byproducts. researchgate.netacs.org

In the context of pyrazole synthesis, ADC reactions typically involve the coupling of 1,3-diols with hydrazines. researchgate.net Catalytic systems based on earth-abundant metals like manganese or precious metals like ruthenium are effective for this transformation. researchgate.netnih.gov A well-defined manganese(I)-pincer complex, for example, can catalyze the reaction between 1,3-diols and hydrazines to produce symmetrically substituted pyrazoles. researchgate.net Ruthenium-based catalysts, such as a combination of Ru₃(CO)₁₂ and a specific NHC-diphosphine ligand, have also been shown to be highly selective for this transformation. organic-chemistry.org The mechanism involves the dehydrogenation of the diol to a 1,3-diketone intermediate, followed by condensation with hydrazine and subsequent aromatization.

Skeletal remodeling offers a conceptually novel approach to pyrazole synthesis, where a pre-existing heterocyclic ring is transformed into the pyrazole core. chemistryworld.com This strategy can provide access to unique substitution patterns that are difficult to achieve through traditional cyclization methods.

A prime example is the conversion of pyrimidines into pyrazoles through a formal carbon deletion. researchgate.netacs.orgnih.gov This transformation proceeds under relatively mild conditions and is tolerant of a wide range of functional groups. The key steps involve the activation of the pyrimidine (B1678525) ring, for instance by triflylation, followed by a hydrazine-mediated skeletal remodeling process. researchgate.netnih.gov This method is particularly valuable as it allows the extensive chemistry developed for pyrimidine functionalization to be leveraged for the synthesis of diversified pyrazoles. nih.gov

Formation of the Aniline-Pyrazole Linkage

Once the substituted pyrazole core is synthesized, the next critical step is the attachment of the aniline (B41778) moiety. This is typically achieved through methods that form a carbon-nitrogen bond between the pyrazole ring and an aniline precursor.

Reductive amination is a widely used and highly effective method for forming carbon-nitrogen bonds. sigmaaldrich.commasterorganicchemistry.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. masterorganicchemistry.com

To form the 2-(1-Benzyl-1H-pyrazol-4-YL)aniline structure, a pyrazole-4-carbaldehyde derivative would react with a suitable aniline precursor. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully used in reductive amination reactions with various amines. ineosopen.org The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the imine intermediate without affecting the carbonyl group of the starting material. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comineosopen.org The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions that favor imine formation. masterorganicchemistry.com This one-pot procedure provides a direct and efficient route to couple the pyrazole and aniline fragments. researchgate.net

Reagents in Reductive Amination for C-N Linkage
Component Example
Pyrazole Precursor1-Benzyl-1H-pyrazole-4-carbaldehyde
Aniline PrecursorAniline or substituted aniline
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent1,2-dichloroethane, Methanol (B129727)

Coupling Reactions Involving Aniline Derivatives and Pyrazole Carbaldehydes

A primary and straightforward method for constructing the pyrazolyl-aniline framework involves the direct coupling of a pre-functionalized pyrazole carbaldehyde with an aniline derivative. This transformation typically proceeds via a condensation reaction to form an intermediate imine (Schiff base), which may be followed by a reduction step to yield the final saturated amine linkage, or in this case, the direct C-C linkage is preceded by different reaction types.

Research has demonstrated the viability of reacting pyrazole-4-carbaldehydes with various anilines. For instance, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with different aniline derivatives can be achieved by refluxing the reactants in methanol with a catalytic amount of acetic acid. ekb.eg This condensation readily forms the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg While this example illustrates the formation of an imine link, it underscores the fundamental reactivity between the pyrazole aldehyde and the aniline amine group, which is a key step in convergent synthetic strategies.

A study on the synthesis of pyrazole-aniline linked coumarin (B35378) derivatives also utilized the reaction between anilines and pyrazole aldehydes as a core component of a multi-component reaction, indicating the broad applicability of this coupling. researchgate.net Another report details the synthesis of an aldimine derivative, N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine, from the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-bromoaniline, showcasing a yield of 60%. umich.edu

These examples highlight that the condensation between a pyrazole carbaldehyde, such as 1-benzyl-1H-pyrazole-4-carbaldehyde, and aniline is a well-established transformation. The reaction conditions are typically mild, and the approach benefits from the ready availability of a wide range of substituted anilines.

Metal-Catalyzed Cross-Coupling Methodologies for C-N Bond Formation

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-nitrogen (C-N) bonds through metal-catalyzed cross-coupling reactions. These methods are highly relevant for the synthesis of this compound, providing alternative and often more versatile routes than traditional methods. The two most prominent strategies are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

These reactions typically involve the coupling of an amine with an aryl halide or vice-versa. In the context of the target molecule, this could be either:

Coupling of a 4-halo-1-benzyl-1H-pyrazole with aniline.

Coupling of 1-benzyl-1H-pyrazol-4-amine with a halo-benzene derivative.

Copper-catalyzed Ullmann-type reactions, promoted by amino acids, have been shown to be effective for the N-arylation of various N-containing heterocycles, including pyrazole. nih.gov For example, the coupling of pyrazole with electron-deficient aryl bromides can proceed at 60-90 °C using CuI as the catalyst and L-proline as a promoter, affording N-aryl pyrazoles in good to excellent yields. nih.gov The use of inexpensive copper catalysts makes this an attractive option for large-scale synthesis.

Palladium-catalyzed C-N cross-coupling has also emerged as a robust method. rsc.org Significant progress has been made in developing catalyst systems that can effectively couple amines with heteroaryl halides. These reactions often provide high yields under mild conditions and exhibit broad functional group tolerance. The choice of ligand is crucial for the success of these transformations, with various specialized phosphine (B1218219) ligands developed to facilitate the reaction.

The table below summarizes representative conditions for metal-catalyzed C-N coupling reactions applicable to pyrazole derivatives.

Catalyst SystemReactantsLigand/PromoterConditionsYield
CuIPyrazole & Aryl BromideL-proline60-90 °CGood-Excellent nih.gov
CuIPyrazole & Aryl BromideN,N-dimethylglycine110 °CGood-Excellent nih.gov
Cu2OPyrazole & Aryl HalideN-Picolinamide82-120 °CGood-Very Good researchgate.net

Introduction of the N-Benzyl Substituent

The introduction of the benzyl (B1604629) group onto the pyrazole nitrogen atom is a critical step in the synthesis of the target molecule. This functionalization can be performed either on the pyrazole ring before its coupling to the aniline moiety or as a final step.

N-Alkylation Strategies for Pyrazole Nitrogen Atom Functionalization

The N-alkylation of pyrazole is the most common method for introducing the benzyl substituent. This reaction typically involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide, such as benzyl bromide or benzyl chloride.

A variety of conditions have been developed to optimize this transformation. For unsubstituted pyrazole, direct alkylation can lead to a mixture of regioisomers (1- and 2-substituted pyrazoles), although the 1-substituted product is often favored.

Recent advancements have focused on developing milder and more efficient protocols. Pd-catalyzed C-H benzylation has been described as a method for the functionalization of pyrazoles, particularly those with electron-withdrawing groups at the C4 position. nih.gov This method expands the scope of pyrazole functionalization beyond traditional N-alkylation. Another modern approach involves the use of hypervalent sulfur intermediates, which allows for the alkylation of N-heterocycles under mild, base-mediated conditions by promoting the extrusion of sulfur dioxide. acs.org

The table below outlines several strategies for the N-alkylation of pyrazoles.

MethodReagentsCatalyst/BaseKey Features
Classical N-AlkylationBenzyl HalideK2CO3, NaH, or other basesStandard, widely used method.
Pd-Catalyzed C-H BenzylationBenzyl CarbonatePd(OAc)2, LigandDirect functionalization of the pyrazole C-H bond. nih.gov
Sulfur Deletion AlkylationAryl-alkyl sulfonesLiHMDS or other strong basesMild conditions, compatible with various functional groups. acs.org

Multi-component Reaction Pathways for Compound Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. chemrevlett.com Such strategies are highly desirable for the rapid generation of molecular complexity from simple starting materials.

While a specific MCR for this compound has not been extensively reported, related protocols highlight the potential of this approach. For instance, three-component coupling reactions between primary anilines, aldehydes, and terminal alkynes (A3-coupling) are widely used to synthesize 2,4-disubstituted quinolines. chemrevlett.com This demonstrates that anilines are excellent substrates for MCRs.

A one-pot synthesis of pyrazole-aniline linked coumarin derivatives has been achieved through the reaction of anilines, 4-hydroxycoumarin, and pyrazole aldehydes, showcasing a catalyst-free pathway for C-N and C-C bond formation. researchgate.net Furthermore, the synthesis of 1-aryl 1,2,4-triazoles has been developed as a multi-component process directly from anilines. acs.org

These examples suggest the feasibility of designing a multi-component strategy for the target compound. A hypothetical MCR could involve the reaction of aniline, a suitable diketone or alkyne precursor for the pyrazole ring, and benzylhydrazine (B1204620) in a one-pot process. Such an approach would be highly convergent and efficient.

Considerations for Scalability and Synthetic Efficiency

Atom Economy: Multi-component reactions inherently possess high atom economy as most atoms of the starting materials are incorporated into the final product. chemrevlett.com Condensation reactions are also relatively efficient, typically losing only a small molecule like water.

Reaction Conditions: Routes that avoid harsh conditions, such as extremely high temperatures or pressures, are generally more scalable. The use of mild, base-mediated alkylation techniques or catalyst-free MCRs are advantageous in this regard. researchgate.netacs.org

Catalyst Cost and Toxicity: The choice of metal catalyst is a significant factor. Copper-based catalysts are generally cheaper and less toxic than their palladium counterparts, making Ullmann-type couplings potentially more scalable than Buchwald-Hartwig reactions. nih.gov Catalyst-free methods are the most desirable from this perspective. researchgate.net

Flow Chemistry: The implementation of continuous flow chemistry can offer significant advantages for scalability, providing better control over reaction parameters, improving safety (especially for hazardous intermediates), and increasing throughput compared to traditional batch processing. nih.gov

Chemical Reactivity and Derivatization Studies

Reactivity Profiling of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of its constituent atoms and substituents.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Core

The pyrazole nucleus is generally considered a π-excessive aromatic system. nih.gov Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position of the pyrazole ring. nih.govglobalresearchonline.net This is because the intermediates formed by electrophilic attack at C4 are more stable than those formed by attack at the C3 or C5 positions, which would place a positive charge on an electronegative nitrogen atom. rrbdavc.org The presence of the benzyl (B1604629) group at the N1 position and the aniline (B41778) group at the C4 position of the pyrazole core in 2-(1-benzyl-1H-pyrazol-4-YL)aniline will further influence the regioselectivity of electrophilic substitution reactions.

Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring
PositionReactivity towards ElectrophilesReason
C3DeactivatedAdjacent to electronegative nitrogen atoms, leading to unstable intermediates upon attack. rrbdavc.orgresearchgate.net
C4ActivatedPreferred site for electrophilic attack due to the formation of a more stable carbocation intermediate. nih.govrrbdavc.org
C5DeactivatedAdjacent to electronegativestim nitrogen atoms, leading to unstable intermediates upon attack. rrbdavc.orgresearchgate.net

Nucleophilic Attack Susceptibility on the Pyrazole Framework

Conversely, the C3 and C5 positions of the pyrazole ring are more susceptible to nucleophilic attack. nih.gov This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which makes these carbon atoms electron-deficient. researchgate.net While the pyrazole ring itself is generally resistant to nucleophilic aromatic substitution, the presence of appropriate leaving groups at the C3 or C5 positions can facilitate such reactions.

Transformations Involving the Aniline Functional Group

The primary amine of the aniline moiety is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Imine Formation and Subsequent Cyclization Reactions

The primary amine of this compound can readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. evitachem.comnih.gov These imine intermediates can be further utilized in cyclization reactions to construct more complex heterocyclic systems. For instance, the reaction of anilines with aldehydes and a suitable pyrazolone (B3327878) derivative can lead to the formation of pyrazolo[3,4-b]quinolines through a one-pot multicomponent reaction. researchgate.net This transformation often proceeds via an initial imine formation, followed by an intramolecular cyclization and subsequent aromatization. uj.edu.plmdpi.com Such reactions are valuable for generating fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.govnih.gov

Acylation and Sulfonylation of the Primary Amine

The primary amine of the aniline group can be readily acylated with acyl halides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations that allow for the introduction of a wide variety of substituents, thereby modifying the electronic and steric properties of the molecule. For example, the acylation of similar amino-pyrazole derivatives has been employed in the synthesis of biologically active compounds. researchgate.net

Reactivity of the Benzyl Moiety and Potential Functionalizations

The benzyl group attached to the N1 position of the pyrazole ring also presents opportunities for chemical modification. While the benzyl group itself is generally stable, functionalization can be achieved under specific conditions. For instance, the benzylic protons can be susceptible to deprotonation by a strong base, forming a benzylic anion. acs.orgacs.org This anion can then be trapped by various electrophiles, allowing for the introduction of new substituents at the benzylic position. acs.orgacs.org Additionally, the aromatic ring of the benzyl group can undergo electrophilic substitution reactions, although this may require harsher conditions compared to the aniline ring. The introduction of a benzyl moiety at the N1 position of a pyrazole has been shown to be well-tolerated in the synthesis of some bioactive molecules. nih.gov

Synthetic Utility of Derived Intermediates from this compound Remains a Developing Area of Research

While the chemical scaffold of this compound suggests a rich potential for derivatization and use in complex molecular syntheses, a comprehensive review of publicly available scientific literature and chemical databases indicates that the specific synthetic utility of its derived intermediates is not yet extensively documented. The core structure, combining a substituted pyrazole with an aniline moiety, presents functionalities that are known to be versatile in organic synthesis. However, detailed research findings focusing explicitly on the transformation of intermediates derived from this particular compound are limited.

The primary amino group of the aniline ring and the pyrazole ring system are key reactive sites. In analogous compounds, such as other substituted aminopyrazoles, these groups serve as pivotal points for building more complex heterocyclic structures. For instance, the amino group can readily undergo reactions to form a variety of intermediates.

Potential Intermediates and Their General Reactivity:

Based on the known chemistry of anilines and pyrazoles, several classes of intermediates could theoretically be derived from this compound. The synthetic utility of these hypothetical intermediates can be inferred from well-established chemical transformations.

One common pathway for the derivatization of anilines is the formation of diazonium salts . These intermediates are highly versatile and can be converted into a wide array of functional groups, including halides, hydroxyls, and nitriles, through Sandmeyer and related reactions. Such transformations would yield a new set of substituted 1-benzyl-4-phenylpyrazole derivatives, expanding the range of available building blocks.

Furthermore, the aniline nitrogen can participate in condensation reactions with carbonyl compounds to form imine intermediates (Schiff bases) . These imines possess an electrophilic carbon atom, making them susceptible to nucleophilic attack, and can be used in the synthesis of various heterocyclic systems. For example, reaction with α-haloketones could lead to the formation of aziridines or other nitrogen-containing rings.

The amino group can also be acylated to form amide intermediates . These amides can undergo a variety of cyclization reactions. For example, treatment with α,β-unsaturated carbonyl compounds could initiate aza-Michael additions, leading to the formation of piperidinone or other heterocyclic structures.

A particularly significant area where aminopyrazole intermediates find extensive use is in multicomponent reactions for the synthesis of fused heterocyclic systems. Drawing parallels from structurally similar 5-aminopyrazoles, intermediates derived from this compound are expected to be valuable precursors for pyrazolo-fused pyridines, pyrimidines, and quinolines. These reactions often involve the condensation of the aminopyrazole with a β-dicarbonyl compound and an aldehyde or another electrophilic partner. The resulting fused pyrazoles are of significant interest in medicinal chemistry due to their diverse biological activities.

For example, the reaction of an aminopyrazole with a 1,3-dicarbonyl compound and an aldehyde in a Hantzsch-like reaction could yield pyrazolo[3,4-b]pyridine derivatives. Similarly, reaction with β-ketoesters can lead to the formation of pyrazolopyridones. The general scheme for such a transformation is depicted below:

General reaction scheme for the synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole intermediate.

Structural Elucidation and Advanced Analytical Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For a compound like 2-(1-Benzyl-1H-pyrazol-4-YL)aniline, the spectrum would be characterized by signals corresponding to the protons of the benzyl (B1604629) group, the pyrazole (B372694) ring, and the aniline (B41778) moiety.

In an analysis of a related compound, N-benzyl-N-benzylaniline , the ¹H NMR spectrum (300 MHz, CDCl₃) showed characteristic signals for the aromatic protons in a multiplet ranging from δ 7.41-7.28 ppm. vulcanchem.com The benzylic methylene (B1212753) protons (CH₂) appeared as a singlet at δ 4.64 ppm. vulcanchem.com For another analogue, N-benzylaniline , the spectrum (300 MHz, CDCl₃) presented the aromatic protons as multiplets between δ 7.44-7.32 ppm and δ 6.68-7.22 ppm, with the benzylic CH₂ protons at δ 4.38 ppm and a broad singlet for the amine (NH) proton at δ 4.06 ppm.

These examples allow for the prediction of the ¹H NMR spectrum for this compound, as detailed in the table below.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale/Analogue
Pyrazole-H~7.5 - 8.0SingletBased on pyrazole ring protons in similar environments.
Benzyl Aromatic-H~7.2 - 7.4MultipletCorresponds to the five protons of the benzyl ring. vulcanchem.com
Aniline Aromatic-H~6.7 - 7.3MultipletReflects the electronic environment of the substituted aniline ring.
Benzyl CH₂~5.3SingletCharacteristic of methylene protons adjacent to a nitrogen and an aromatic ring.
Aniline NH₂~3.5 - 4.5Broad SingletThe chemical shift can vary with concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and insight into the electronic environment of each atom.

For the related N-benzyl-N-benzylaniline , the ¹³C{¹H} NMR spectrum (75 MHz, CDCl₃) displayed aromatic carbon signals at δ 149.3, 138.7, 129.4, 128.8, 127.0, and 126.8 ppm, with the benzylic carbon (CH₂) signal at δ 54.3 ppm. vulcanchem.com In the case of N-benzylaniline , the carbon signals appeared at δ 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, and 112.9 ppm, with the benzylic CH₂ at δ 48.4 ppm.

Based on these data, the expected ¹³C NMR signals for this compound are projected in the following table.

Carbon Type Expected Chemical Shift (δ, ppm) Rationale/Analogue
Aniline C-NH₂~145 - 150The carbon atom directly bonded to the amino group is typically deshielded.
Pyrazole C4~115 - 125Represents the carbon atom of the pyrazole ring attached to the aniline moiety.
Aromatic/Pyrazole C-H~110 - 140A complex region containing signals from the benzyl, aniline, and pyrazole rings. vulcanchem.com
Benzyl C-ipso~138 - 140The quaternary carbon of the benzyl group attached to the CH₂ group. vulcanchem.com
Pyrazole C-N~135 - 145The carbon atoms adjacent to nitrogen within the pyrazole ring.
Benzyl CH₂~50 - 55The benzylic carbon signal, consistent with related structures. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, key functional groups include the N-H bonds of the aniline, C-H bonds of the aromatic and benzyl groups, C=C bonds of the aromatic rings, and C=N bonds of the pyrazole ring. In studies of related heterocyclic compounds containing aniline moieties, characteristic N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretches typically appear above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic rings are found in the 1450-1600 cm⁻¹ region. acs.org The C-N stretching vibrations of the pyrazole ring would be expected in the 1000-1300 cm⁻¹ range.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Source/Analogue
N-H (Aniline)3300 - 3500Symmetric & Asymmetric Stretch nih.gov
Aromatic C-H3000 - 3100Stretch acs.org
Aliphatic C-H (Benzyl CH₂)2850 - 2960Stretch acs.org
Aromatic C=C1450 - 1600Stretch nih.gov
Pyrazole C=N1400 - 1650Stretch
C-N (Aryl-N)1250 - 1360Stretch

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₆H₁₅N₃), the exact molecular weight is 249.1266 g/mol . The high-resolution mass spectrum (HRMS) would confirm this molecular formula.

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺) at m/z 249. The fragmentation pattern would likely involve the characteristic cleavage of the benzyl group. The most stable fragment is often the tropylium (B1234903) cation (C₇H₇⁺), which gives a strong signal at m/z 91. Loss of the benzyl group from the molecular ion would result in a fragment at m/z 158 (M - 91). Other fragments could arise from the cleavage of the pyrazole or aniline rings. For instance, mass spectrometry data for N-benzyl-N-benzylaniline shows a base peak at m/z 91, corresponding to the tropylium ion, and a molecular ion (M⁺) at m/z 303. vulcanchem.com

Ion m/z (expected) Identity Significance
[M]⁺249Molecular IonConfirms the molecular weight of the compound.
[C₇H₇]⁺91Tropylium IonA characteristic and often the base peak for benzyl-containing compounds. vulcanchem.com
[M-C₇H₇]⁺158[C₉H₈N₃]⁺Loss of the benzyl group.
[C₈H₇N₂]⁺143Pyrazolyl-aniline fragmentFurther fragmentation of the core structure.

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, analyses of related structures provide valuable insights.

Studies on derivatives of 1,3,5-triarylpyrazoline have confirmed their structures through X-ray diffraction analysis. Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide has been determined, revealing the spatial arrangement of the benzyl group relative to another heterocyclic system. In a study on new bipyrazole derivatives, single-crystal X-ray analysis definitively confirmed the connectivity and conformation of the molecules, which crystallized in a triclinic system. These studies show that the benzyl group often adopts a staggered conformation relative to the heterocyclic ring to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving amine groups and π-π stacking between aromatic rings, are commonly observed and play a crucial role in the crystal packing. For this compound, one would expect the aniline's -NH₂ group to participate in hydrogen bonding, influencing the solid-state assembly.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Applications

DFT is a cornerstone of computational chemistry, used to predict a wide range of molecular properties. For a molecule like 2-(1-Benzyl-1H-pyrazol-4-YL)aniline, DFT could provide significant insights.

Equilibrium Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. For this compound, this would involve calculating the potential energy of different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the bond connecting the benzyl (B1604629) group to the pyrazole (B372694) ring and the bond linking the pyrazole to the aniline (B41778) moiety. The goal is to identify the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. This analysis is fundamental as the geometry dictates many of the compound's other properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would be key. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Population Analysis)

Understanding how charge is distributed across the atoms of this compound is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Population Analysis (NPA) can be used to assign partial charges to each atom. This information helps to identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing further insight into its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, an MEP map would visually pinpoint the most likely sites for chemical reactions.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, Non-Linear Optical Properties)

Computational methods can also predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. This can help in understanding the electronic structure and color properties of the compound. Furthermore, calculations can predict non-linear optical (NLO) properties, which are of interest for materials science applications. These calculations would provide theoretical data that could be compared with experimental findings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior (for related compounds)

While specific MD simulations for this compound are not reported, this technique is widely used for studying the dynamic behavior of related pyrazole-containing molecules. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target. Such simulations could reveal the flexibility of the benzyl and aniline substituents and how the molecule behaves in a dynamic system, which is particularly relevant for understanding its potential biological activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazole and aniline derivatives provides a clear indication of the likely binding interactions. For instance, studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents have utilized molecular docking to investigate their binding within the active site of cyclin-dependent kinase 2 (CDK2). researchgate.net These studies often reveal that the pyrazole and aniline moieties can participate in various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the protein's binding pocket. researchgate.net

Similarly, docking studies on other pyrazole derivatives targeting enzymes like receptor tyrosine kinases and protein kinases have shown that these ligands can fit deeply within the binding pocket of these proteins. nih.govtandfonline.com The interactions are typically characterized by hydrogen bonds formed between the heterocyclic nitrogen atoms of the pyrazole ring and amino acid residues, as well as van der Waals and hydrophobic interactions involving the aromatic rings. nih.govtandfonline.com For this compound, it can be hypothesized that the aniline nitrogen could act as a hydrogen bond donor, while the pyrazole nitrogens could act as acceptors. The benzyl and phenyl groups would likely engage in hydrophobic and π-stacking interactions within the binding site.

A variety of pyrazole derivatives have been investigated for their potential as inhibitors of several protein targets through molecular docking. The following table summarizes some of these findings for related compounds.

Derivative ClassProtein TargetKey Findings
1H-Pyrazole-1-carbothioamideEGFR KinaseInteractions in the active site were compared with the known inhibitor erlotinib (B232) to identify structural features necessary for biological activity. nih.gov
1,3-Diphenyl-1H-pyrazol-4-ylCDK2Docking simulations were performed to determine the probable binding model at the active site. researchgate.net
Pyrazole-hybrid chalconesTubulinBinding modes at the colchicine-binding site were investigated. unifi.it
Pyrazole derivativesVEGFR-2, Aurora A, CDK2Ligands were docked deeply within the binding pocket, showing reasonable hydrogen bonds. nih.govtandfonline.com

A key outcome of molecular docking simulations is the estimation of the binding affinity between a ligand and its target protein. This is often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher inhibitory activity.

For various pyrazole derivatives, computational studies have successfully predicted binding affinities. For example, in a study of pyrazole derivatives as potential inhibitors of receptor tyrosine kinases and protein kinases, compounds with minimum binding energies as low as -10.35 kJ/mol were identified, indicating strong potential for inhibition. nih.govtandfonline.com Another study on pyrazole hybrid chalcone (B49325) conjugates as tubulin polymerization inhibitors reported binding free energies ranging from -48.34 to -91.43 Kcal/mol, suggesting a high affinity for the tubulin protein. unifi.it

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The predicted binding affinities for this compound would depend on the specific protein target being investigated.

The table below shows examples of computationally predicted binding affinities for some pyrazole derivatives against different protein targets.

Compound/Derivative ClassProtein TargetPredicted Binding Energy/Score
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09 kJ/mol nih.govtandfonline.com
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A-8.57 kJ/mol nih.govtandfonline.com
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2-10.35 kJ/mol nih.govtandfonline.com
Pyrazole-hybrid chalcone conjugatesTubulin-48.34 to -91.43 Kcal/mol unifi.it

A detailed analysis of the docking poses allows for the identification of specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the molecular basis of a compound's activity and for designing improved analogs. The primary types of non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking, and cation-π interactions. mdpi.com

In studies of pyrazole derivatives, hydrogen bonding is frequently observed between the pyrazole nitrogen atoms and amino acid residues such as asparagine, alanine, and lysine. unifi.it For instance, in the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, intermolecular N-H···N interactions are a key feature in its crystal structure. The aromatic rings of the pyrazole and aniline moieties, as well as the benzyl group in this compound, are likely to participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. mdpi.com

Theoretical studies on related compounds have also highlighted the importance of C-H···π interactions in the formation of their supramolecular structures. The systematic study of these non-covalent interactions provides a rational basis for modifying the chemical structure of a lead compound to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to related compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is particularly applicable to classes of related compounds where structural modifications lead to changes in activity.

While specific QSAR models for this compound have not been reported, numerous QSAR studies have been successfully performed on various series of pyrazole derivatives. nih.gov These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the molecules' structures, such as their electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov

For example, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, revealing that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov In another study, 3D-QSAR models were established for pyrazole derivatives as MALT1 inhibitors, providing insights into their conformational relationships. These QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. Given the structural similarities, it is highly probable that a QSAR model could be developed for a series of this compound derivatives to optimize their biological activity against a specific target.

Compound Names

Mechanistic and Target Oriented Biological Activity Investigations

Identification and Characterization of Molecular Targets

The biological activities of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline and related pyrazole-containing compounds are attributed to their interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes crucial for cell proliferation, interference with DNA processes, modulation of receptor activity, and disruption of cytoskeletal components. The following sections detail the identified molecular targets and the mechanisms through which these compounds exert their effects.

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Substituted 4-(Pyrazol-4-yl)-pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4, while showing less activity against the highly similar CDK2. researchgate.net This selectivity is crucial for developing targeted anticancer therapies. The mechanism of this selectivity has been investigated through molecular modeling studies. researchgate.net

The primary interactions contributing to the binding of these inhibitors to both CDK2 and CDK4 are van der Waals forces. However, the key to the selective inhibition of CDK4 lies in the formation of specific hydrogen bonds. A critical hydrogen bond is formed between the NH group of the pyrazole (B372694) ring on the inhibitor and the residue Asp158 in CDK4. This interaction is a determining factor for the inhibitor's selectivity for CDK4 over CDK2. researchgate.net The electrostatic interaction energy differences between the corresponding residues in CDK4 and CDK2 further support this observation. researchgate.net

Furthermore, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors. nih.gov One such compound, 15 , demonstrated a high potency for CDK2 with a Ki value of 0.005 µM and showed selectivity over other CDKs. nih.gov Mechanistic studies revealed that this compound reduces the phosphorylation of retinoblastoma at Thr821, a downstream target of CDK2, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis in ovarian cancer cells. nih.gov

Compound/ClassTarget CDK(s)Key Inhibitory MechanismReference
4-(Pyrazol-4-yl)-pyrimidinesCDK4 (selective over CDK2)Hydrogen bond between pyrazole NH and Asp158 of CDK4. researchgate.net
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (e.g., compound 15 )CDK2Potent inhibition (Ki = 0.005 µM), leading to reduced Rb phosphorylation. nih.gov
3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide 1 CDKs 1, 2, 9Multi-kinase inhibition. nih.gov
5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidinesCDK2, CDK5Low nanomolar IC50 values. nih.gov

Enzyme Modulatory Activities

The pyrazole scaffold is a key feature in molecules designed to modulate the activity of various enzymes, including those found in pathogens and those involved in human metabolic pathways.

Plasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR) : While specific studies on this compound's activity against PfENR were not found, the pyrazole core is a common element in various enzyme inhibitors.

Arylamine N-acetyltransferase : Arylamine N-acetyltransferases (NATs) are enzymes responsible for the metabolism of various drugs and xenobiotics containing arylamine structures. nih.gov These enzymes, NAT1 and NAT2, catalyze the transfer of an acetyl group to their substrates. nih.gov The activity of NATs can be modulated by post-translational modifications. nih.gov Given that this compound contains an aniline (B41778) moiety, it could potentially interact with NAT enzymes, either as a substrate or as a modulator of their activity, although direct evidence is not available in the search results.

Receptor Interaction Profiling

Structural analogs of this compound, specifically those based on a pyrazol-4-yl-pyridine scaffold, have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). snmjournals.orgwipo.int PAMs bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand, acetylcholine. nih.gov This binding enhances the receptor's response to acetylcholine. nih.gov

The M4 mAChR is a G protein-coupled receptor involved in various neurological and psychiatric processes, making it a significant target for drug discovery. nih.govnih.gov Several pyrazol-4-yl-pyridine compounds have demonstrated high potency with EC50 values in the nanomolar range and excellent selectivity for M4 over other muscarinic receptor subtypes (M1, M2, M3, and M5). snmjournals.org For instance, a series of six pyrazol-4-yl-pyridine M4 PAMs showed EC50 values ranging from 33.0 nM to 201.7 nM. snmjournals.org The development of these selective M4 PAMs is a promising strategy for treating conditions like schizophrenia and Parkinson's disease, potentially with fewer side effects than non-selective muscarinic agents. nih.govnih.gov

Compound ClassReceptor TargetActivityPotency (EC50)Reference
Pyrazol-4-yl-pyridine derivativesM4 Muscarinic Acetylcholine ReceptorPositive Allosteric Modulator (PAM)33.0 nM - 201.7 nM snmjournals.org
7,8-dihydro-5h-1,6-naphthyridine derivativesM4 Muscarinic Acetylcholine ReceptorPositive Allosteric Modulator (PAM)2 nM - 10 nM bioworld.com

Tubulin Polymerization Interference Mechanisms

A significant number of pyrazole and pyrazoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. nih.gov

Many of these pyrazole-containing compounds are designed to bind to the colchicine-binding site on β-tubulin. nih.govmdpi.com For example, a series of pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl group showed potent inhibition of tubulin polymerization, with one of the most active compounds, 3q , exhibiting activity comparable to the well-known tubulin inhibitor, colchicine. nih.gov Similarly, pyrazole-chalcone conjugates have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range. mdpi.com

Compound ClassActivityIC50 for Tubulin PolymerizationCellular EffectReference
Pyrazoline derivatives (e.g., 3q )Tubulin Polymerization InhibitorComparable to ColchicineAnti-proliferative activity nih.gov
Pyrazole derivative 5b Tubulin Polymerization Inhibitor7.30 µMPotent anti-cancer activity mdpi.com
Pyrazole-chalcone conjugates (e.g., 5o )Tubulin Polymerization Inhibitor1.15 µMInhibition of microtubule assembly mdpi.com
1H-benzofuro[3,2-c]pyrazole derivative 5 Tubulin Polymerization Inhibitor7.30 µMPotent inhibitory activity against cancer cells nih.gov

CYP51 Enzyme Affinity and Inhibition (for related antifungal structures)

The enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51, is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. acs.orgresearchgate.net Ergosterol is essential for maintaining the integrity and function of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. researchgate.net This makes CYP51 a primary target for azole antifungal drugs. acs.org

Triazole derivatives containing a pyrazole moiety have been designed and synthesized as potent antifungal agents that target CYP51. nih.gov These compounds have shown excellent in vitro activity against various fungal species, including Candida albicans and Cryptococcus neoformans. nih.gov For instance, compound 6c , a triazole with a phenylethynyl pyrazole side chain, exhibited a minimum inhibitory concentration (MIC) of 0.0625 µg/mL against C. albicans. nih.gov The mechanism of action involves the nitrogen atoms of the azole ring coordinating to the iron atom within the heme cofactor of the CYP51 enzyme, thereby blocking its active site. researchgate.net Achieving selectivity for the fungal CYP51 over the human ortholog is a key challenge in the development of these antifungal agents to minimize toxicity. researchgate.net

Elucidation of Biological Mechanisms in Cellular Contexts

The biological activities of this compound and its related pyrazole analogs are a subject of extensive research. Investigations into their mechanisms of action at the cellular level have revealed a variety of pathways and molecular targets through which these compounds exert their therapeutic effects.

Cellular Antiproliferative Mechanisms (e.g., in cancer cell lines)

The pyrazole scaffold is a key feature in many compounds developed as anticancer agents. nih.gov These derivatives have been shown to exhibit cytotoxic effects against a wide array of cancer cell lines through multiple mechanisms. nih.govirjmets.com

One of the primary mechanisms involves the inhibition of key cellular proliferation and survival pathways. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are structurally related to this compound, have been shown to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govresearchgate.net This inhibition disrupts downstream signaling, affecting cell growth and proliferation. Furthermore, these compounds can modulate autophagy, a cellular process for degrading and recycling cellular components. nih.govresearchgate.net While they increase basal autophagy, they also impair the autophagic flux under starvation conditions, leading to an accumulation of autophagosomes and potentially inducing cell death. nih.govresearchgate.net

Other pyrazole derivatives have been found to target fundamental components of cell division and signaling cascades. nih.gov Some analogs act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. mdpi.com This disruption ultimately triggers apoptosis, or programmed cell death, through the activation of caspase pathways. mdpi.com

Additionally, pyrazole-containing compounds have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). nih.govdntb.gov.ua By blocking these kinases, the compounds can halt the signaling pathways that drive tumor growth. Some pyrazole derivatives also exert their antiproliferative effects by directly interacting with DNA or inhibiting enzymes like xanthine (B1682287) oxidase, which has been linked to cancer cell proliferation. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Observed Mechanism of Action Reference(s)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides MIA PaCa-2 (Pancreatic) Reduced mTORC1 activity, modulation of autophagy. nih.gov, researchgate.net
Indenopyrazole Analogue 2 K562, A549, MCF-7 Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction. mdpi.com
Pyrazolo[3,4-d]pyrimidine derivative 49 15 different cancer cell lines Potent in vitro antiproliferative activity. nih.gov
Pyrazole derivative 1 HCT-116 (Colorectal) Xanthine oxidase inhibition. nih.gov
Pyrazole-5-carboxamide derivatives Various Cytotoxicity, potential inhibition of c-Met kinase and JAK1. researchgate.net

Antibacterial Mechanisms of Action and Target Specificity

Pyrazole derivatives have emerged as a promising class of antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govtandfonline.com Their mechanisms of action are diverse, often targeting essential bacterial metabolic pathways that are distinct from those in mammalian cells. nih.gov

A significant target for pyrazole-based antibacterials is the bacterial DNA replication machinery. nih.gov Some derivatives have been shown to be potent inhibitors of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for relieving topological stress in DNA during replication and transcription, and their inhibition leads to a cessation of these processes and ultimately bacterial death. In silico studies and subsequent in vitro testing have confirmed that certain pyrazole derivatives can effectively bind to the active sites of these enzymes. nih.gov

Another identified target is the F1FO-ATPase, an enzyme essential for bacterial energy metabolism through the synthesis of ATP. dntb.gov.ua The pyrazole core is thought to be responsible for the specific inhibition of this enzyme, with different functional groups on the pyrazole ring modulating the binding affinity. dntb.gov.ua

Furthermore, some aniline-derived pyrazole compounds have demonstrated selective and potent activity against problematic resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). scispace.com The specificity of these compounds suggests that they may exploit unique features of the cell wall or metabolic pathways of these particular pathogens. nih.govscispace.com The broad-spectrum activity of many pyrazole derivatives indicates their potential to overcome existing resistance mechanisms, making them valuable leads in the development of new antibiotics. nih.govmdpi.com

Table 2: Antibacterial Targets of Pyrazole Derivatives

Target Enzyme/Process Bacterial Type Example Pyrazole Class Reference(s)
DNA Gyrase / Topoisomerase IV Gram-positive & Gram-negative Pyrazole-thiazole hybrids nih.gov
F1FO-ATPase General bacterial Pyrazole derivatives (Pzs) dntb.gov.ua
Dihydrofolate reductase (DHFR) General bacterial Pyrazole-Schiff bases tandfonline.com
Specific targets in MRSA/VRE Gram-positive Aniline-derived pyrazoles scispace.com

Antifungal Mechanisms and Cellular Pathways Affected

The antifungal activity of pyrazole derivatives is well-documented, with several commercial fungicides containing this heterocyclic core. nih.govnih.gov These compounds combat fungal infections in plants and have potential applications in human medicine by targeting various cellular pathways essential for fungal survival and growth.

A primary mechanism of action for many pyrazole-based fungicides is the inhibition of cellular respiration. nih.gov Specifically, they act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), blocking Complex II of the mitochondrial electron transport chain. nih.govnih.gov This disruption of energy production is detrimental to the fungus.

Other pyrazole analogs target the biosynthesis of the fungal cell wall or membrane. Some derivatives inhibit sterol 14α-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity. Other potential enzymatic targets include chitinase (B1577495) and N-myristoyltransferase, which are also involved in cell wall and membrane synthesis. mdpi.com

Additionally, some pyrazole derivatives are thought to exert their antifungal effects by inducing apoptosis. researchgate.net For example, certain pyrazole aminopropyl isothiocyanates may interact with zymoprotein, which contains sulfhydryl amino acids, leading to the activation of apoptosis-related proteins and subsequent fungal cell death. researchgate.net The diversity of these mechanisms highlights the versatility of the pyrazole scaffold in developing new antifungal agents with potentially novel modes of action to combat resistance. nih.gov

Table 3: Antifungal Mechanisms of Pyrazole Derivatives

Mechanism of Action Fungal Target Example Pyrazole Class Reference(s)
Respiration Inhibition Succinate Dehydrogenase (Complex II) Pyrazole carboxamides (e.g., Fluxapyroxad) nih.gov, nih.gov
Ergosterol Biosynthesis Inhibition Sterol 14α-demethylase (CYP51) Fluorinated pyrazole aldehydes mdpi.com
Cell Wall/Membrane Disruption Chitinase, N-myristoyltransferase Fluorinated pyrazole aldehydes mdpi.com
Apoptosis Induction Zymoprotein Pyrazole aminopropyl isothiocyanates researchgate.net

Anti-inflammatory Signaling Pathways (for related pyrazole analogs)

Many pyrazole analogs are recognized for their potent anti-inflammatory properties, which are mediated through the modulation of key signaling pathways involved in the inflammatory response. nih.govtandfonline.com The mechanisms often involve the inhibition of enzymes and transcription factors that produce inflammatory mediators.

A predominant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govresearchgate.net COX-2 is responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.com The sulfonamide or methylsulfonyl moieties present in many of these analogs play a crucial role in binding to the active site of COX-2. researchgate.net

In addition to COX inhibition, some pyrazole analogs target the lipoxygenase (LOX) pathway, with some compounds acting as dual COX/LOX inhibitors. nih.gov This dual inhibition can provide a broader anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes.

Another significant anti-inflammatory mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govbrieflands.com NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Certain pyrazole derivatives have been shown to prevent the activation of NF-κB, thereby suppressing the production of these inflammatory mediators in response to stimuli like lipopolysaccharides (LPS). nih.govbrieflands.com

Antitubercular Mechanisms and Target Identification (for related pyrazole analogs)

The search for new drugs to combat tuberculosis (TB), caused by Mycobacterium tuberculosis, has led to the investigation of pyrazole derivatives, some of which have shown promising activity. capes.gov.brresearchgate.net The identified mechanisms of action often involve targeting pathways that are unique to the mycobacterium or essential for its survival within the host.

A key and validated target for many antitubercular pyrazole analogs is the enoyl acyl carrier protein reductase, known as InhA. acs.orgnih.gov This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. acs.org Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. acs.org Molecular docking studies have supported the interaction of pyrazole compounds with the InhA active site. nih.gov

Other potential targets for pyrazole derivatives in M. tuberculosis include enzymes involved in DNA replication, such as DNA gyrase, and those essential for energy production, like ATP synthase. nih.govnih.gov Targeting ATP synthase is a clinically validated strategy, as demonstrated by the approved drug bedaquiline. nih.gov

Furthermore, some pyrazole compounds may exert their antitubercular effect through a host-directed mechanism. One such pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in the host macrophages. nih.gov This process enhances the clearance of the bacteria by the host's own cellular machinery. The identification of these diverse targets offers multiple avenues for the development of novel anti-TB drugs based on the pyrazole scaffold. nih.gov

Antiparasitic Mode of Action

Pyrazole derivatives have demonstrated activity against a range of parasites, including protozoa such as Trichomonas vaginalis, Entamoeba invadens, and Trypanosoma cruzi. tandfonline.comnih.govnih.gov The mode of action appears to vary depending on the specific derivative and the target parasite.

For nitropyrazole derivatives active against anaerobic protozoa like T. vaginalis and E. invadens, the mechanism is thought to be similar to that of the 5-nitroimidazole drug, metronidazole. tandfonline.com The nitro group is crucial for activity and likely undergoes reductive activation within the parasite, leading to the formation of cytotoxic free radicals that damage parasitic DNA and other macromolecules. tandfonline.combvsalud.org

In the case of Trypanosoma cruzi, the causative agent of Chagas disease, certain pyrazole-benzimidazole hybrids have been shown to target cruzain, the major cysteine protease of the parasite. nih.gov Cruzain is essential for various physiological processes in the parasite, including nutrition, invasion, and evasion of the host immune system. Molecular docking studies have indicated that these hybrid compounds can bind to the catalytic domain of cruzain, inhibiting its function. nih.gov

Other general antiparasitic mechanisms that could be relevant to pyrazole analogs include the disruption of microtubule-based processes through the impairment of tubulin polymerization, a mode of action established for benzimidazole (B57391) drugs. bvsalud.org Given the structural similarities in some hybrid compounds, this represents a plausible mechanism. Additionally, interference with the parasite's metabolism, such as lipid metabolism or calcium homeostasis, are other potential modes of action. bvsalud.org

Structure-Activity Relationship (SAR) Contributions to Biological Impact

The biological activity of pyrazole-based compounds is intricately linked to their molecular structure. The arrangement and nature of substituent groups on the pyrazole core can significantly influence their pharmacological effects. For the compound this compound, the structure-activity relationship (SAR) can be systematically analyzed by considering the key components of the molecule: the N-benzyl group, the pyrazole core itself, and the 4-yl aniline substituent.

Extensive research on various pyrazole derivatives has demonstrated that modifications to these regions can modulate activities such as anti-inflammatory, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

The N-substitution on the pyrazole ring is a critical determinant of biological activity. The presence of a benzyl (B1604629) group at the N1 position, as seen in this compound, often contributes to enhanced potency. For instance, in a study on meprin inhibitors, the introduction of a benzyl moiety to the pyrazole nitrogen did not significantly reduce inhibitory activity compared to an unsubstituted N-H, suggesting its importance in maintaining the desired pharmacological profile. scispace.com The lipophilic nature of the benzyl group can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.

Furthermore, substitutions on the phenyl ring of the benzyl group can fine-tune the electronic and steric properties of the entire molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyrazole ring and influence hydrogen bonding capabilities, which are often crucial for receptor binding.

The substitution pattern on the pyrazole ring itself is another key factor. In the case of this compound, the aniline group is at the 4-position. The relative positions of substituents on the pyrazole ring are known to be critical for activity. For instance, in a series of pyrazole-based SGLT1 inhibitors, altering the groups at the 5-position of the pyrazole ring led to significant changes in inhibitory potency and selectivity. nih.gov

The aniline moiety at the 4-position offers a site for further functionalization. The amino group can act as a hydrogen bond donor, and its basicity can be modulated by substituents on the aniline ring. In research on P2X(7) receptor antagonists, modifications on a phenyl ring attached to a pyrazole core were shown to significantly impact potency and pharmacokinetic properties. researchgate.net Specifically, the introduction of electron-withdrawing groups to a phenyl ring improved metabolic stability. researchgate.net This suggests that similar modifications to the aniline ring of this compound could lead to derivatives with improved pharmacological profiles.

The following table summarizes the key structural components of this compound and the potential impact of their modification on biological activity, based on findings from related pyrazole derivatives.

Molecular ComponentPotential Impact of Modification on Biological ActivitySupporting Evidence from Related Compounds
N-Benzyl Group The lipophilic benzyl group can enhance binding to hydrophobic pockets of target enzymes or receptors. Substitution on the phenyl ring of the benzyl group can modulate electronic properties and steric interactions, thereby influencing potency and selectivity.In meprin inhibitors, an N-benzyl group maintained high inhibitory activity. scispace.com
Pyrazole Core The pyrazole ring serves as a rigid scaffold. The position of substituents is crucial for activity. The electronic nature of the pyrazole can be tuned by N-substituents.The substitution pattern on the pyrazole ring is critical for the activity of various pyrazole derivatives, including anti-inflammatory and enzyme inhibitory effects. nih.govnih.gov
4-yl Aniline Substituent The aniline group provides a site for hydrogen bonding and can be further functionalized. Substitutions on the aniline ring can alter basicity and metabolic stability, impacting both potency and pharmacokinetic properties.In P2X(7) antagonists, modifications to a phenyl group attached to the pyrazole core significantly affected potency and metabolic stability. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Contributions to the Compound Class

Research into the broader class of pyrazole-containing compounds has yielded significant advancements in drug discovery. nih.gov Pyrazole (B372694) derivatives are known to interact with a diverse array of biological targets, including protein kinases, which are crucial in cancer and inflammatory disease pathways. nih.govmdpi.com For instance, pyrazole-based drugs like axitinib (B1684631) and ruxolitinib (B1666119) are potent kinase inhibitors. tandfonline.comnih.gov The aniline (B41778) substructure is also a key component in many biologically active molecules, and aniline-derived pyrazoles have been reported as powerful antibacterial agents. tandfonline.comnih.gov The combination of these two pharmacologically important fragments in one molecule, as seen in 2-(1-Benzyl-1H-pyrazol-4-YL)aniline, suggests a high potential for discovering novel biological activities. Furthermore, studies on related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have identified them as a new class of autophagy modulators with potent anticancer activity, highlighting the potential of the N-benzyl pyrazole core. nih.gov

Remaining Challenges in Understanding this compound

The primary challenge in understanding this compound is the scarcity of dedicated research. A comprehensive characterization of its physicochemical properties, metabolic stability, and toxicological profile is currently lacking. The synthesis of asymmetrically substituted pyrazoles can also present challenges, such as controlling regioselectivity to obtain the desired N-1 isomer over the N-2 isomer, which can affect biological activity. nih.govnih.gov Without empirical data, its specific biological targets and mechanism of action remain purely speculative. Furthermore, its potential as a therapeutic agent or research tool is underexplored, with no available information on its structure-activity relationships (SAR).

Prospective Avenues for Advanced Mechanistic Investigations

To address the existing knowledge gap, a structured approach to investigating this compound is warranted. Initial steps should include unambiguous structural confirmation, potentially through single-crystal X-ray analysis, which would provide definitive data on its three-dimensional conformation. mdpi.com Computational studies, such as molecular docking and density functional theory (DFT) calculations, could then be employed to predict potential biological targets by screening against libraries of protein structures. researchgate.netresearchgate.net

Following in-silico predictions, in-vitro biological screening against relevant targets, such as a panel of protein kinases or microbial strains, would be a critical next step. nih.govmdpi.com Should any significant activity be identified, further mechanistic studies could involve enzymatic assays to determine inhibitory constants and biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize binding kinetics and thermodynamics.

Strategic Development of Derivatization for Novel Biological Probes

The structure of this compound is highly amenable to chemical modification to generate derivatives for use as biological probes. The aniline functional group serves as a convenient handle for attaching various tags. For example, coupling with fluorescent moieties could create probes for bioimaging applications, allowing for the visualization of cellular uptake and subcellular localization. researchgate.net

The development of derivatives can also serve to systematically probe structure-activity relationships. A summary of potential derivatization strategies is presented in Table 1. By modifying the benzyl (B1604629) and aniline rings with a variety of substituents (e.g., electron-donating and electron-withdrawing groups), a library of analogues can be synthesized. acs.org This library would be instrumental in elucidating the specific structural features required for any observed biological activity, paving the way for the rational design of more potent and selective compounds.

Table 1: Proposed Research and Derivatization Strategies

Research Area Objective Methodology/Approach Potential Outcome
Mechanistic Investigation Identify biological targetsComputational docking against kinase and enzyme libraries.A prioritized list of potential protein targets for in-vitro validation.
Elucidate binding modeX-ray crystallography of the compound complexed with a target protein.High-resolution structural data to guide rational drug design.
Derivatization (Aniline Moiety) Develop fluorescent probesCouple the aniline NH₂ with fluorophores (e.g., fluorescein, rhodamine).Tools for cellular imaging and tracking compound distribution. researchgate.net
Modulate solubility/potencySynthesize a series of amides or sulfonamides from the aniline group.Improved pharmacokinetic properties and potentially enhanced biological activity.
Derivatization (Benzyl Moiety) Probe SARIntroduce various substituents (e.g., -F, -Cl, -OCH₃, -CF₃) at the ortho, meta, and para positions of the benzyl ring.Understanding of electronic and steric effects on activity. nih.gov
Derivatization (Pyrazole Core) Explore alternative scaffoldsSynthesize analogues where the pyrazole is replaced by other heterocycles (e.g., isoxazole, triazole).Insight into the importance of the pyrazole core for biological function. nih.gov

Compound Index

Q & A

Q. How can interdisciplinary approaches (e.g., polymer chemistry) expand the compound’s utility?

  • Applications :
  • Conductive Polymers : Incorporate into polyaniline analogs via oxidative polymerization (APS/HCl). Measure conductivity with four-probe techniques .
  • Metal-Organic Frameworks (MOFs) : Coordinate with Cu(II) or Zn(II) nodes to design porous materials for gas storage .

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